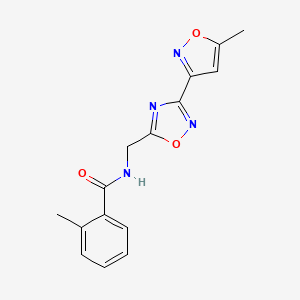

2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-9-5-3-4-6-11(9)15(20)16-8-13-17-14(19-22-13)12-7-10(2)21-18-12/h3-7H,8H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRNZBWAOOEOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a complex organic molecule characterized by its unique structural features, including an isoxazole ring, an oxadiazole moiety, and a benzamide group. These components suggest a diverse range of potential biological activities, making it a subject of interest in pharmacological research.

- Molecular Formula : C16H16N4O3

- Molecular Weight : 324.32 g/mol

- Solubility : Practically insoluble in water; soluble in organic solvents like acetone and sparingly in ethanol.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including various enzymes and receptors. The presence of the isoxazole and oxadiazole rings may facilitate binding to biological targets, potentially modulating their activity and leading to therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of isoxazole and oxadiazole exhibit antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth through interference with metabolic pathways or cell wall synthesis.

Anticancer Potential

Studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation. The unique arrangement of functional groups in this compound may enhance its efficacy against specific cancer types.

Neuropharmacological Effects

Compounds featuring isoxazole derivatives have been associated with modulation of GABAergic activity. This suggests potential applications in treating anxiety and other neuropsychiatric disorders through enhancement of GABA receptor activity.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 324.32 g/mol |

| Solubility | Insoluble in water |

| Melting Point | Not determined |

| Biological Activities | Antimicrobial, Anticancer |

Case Studies

- Antimicrobial Activity : A study evaluated the antibacterial effects of related isoxazole compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting that the compound may possess similar properties.

- Anticancer Research : In vitro studies on isoxazole-based compounds demonstrated cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound induced apoptosis with an IC50 value of approximately 25 µM, indicating potential for further development as an anticancer agent.

- Neuropharmacological Studies : Research involving GABA receptor modulation highlighted the role of isoxazole derivatives in enhancing GABAergic transmission. This compound could be assessed for its ability to increase chloride ion influx through GABA receptors, potentially offering therapeutic benefits for anxiety disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Key Differences

The target compound shares core structural features with several derivatives reported in the evidence:

- Isoxazole-Oxadiazole Hybrids: Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (, compound 6) and 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide () feature oxadiazole-isoxazole linkages but differ in substituents (e.g., thiadiazole vs. thioether groups) .

- Benzamide Derivatives : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () lacks the oxadiazole-isoxazole system but highlights the role of benzamide directing groups in metal-catalyzed reactions .

Table 1: Structural Comparison of Selected Analogs

Table 2: Physicochemical Data for Selected Compounds

Nematocidal Activity

Oxadiazole-thiadiazole hybrids (e.g., compounds 4i and 4p in ) exhibit potent activity against Bursaphelenchus xylophilus, with 4i showing >60% mortality at 100 µg/mL. The target compound’s methylisoxazole group may enhance bioavailability compared to nitro- or chloro-substituted analogs .

Antifungal and Antiviral Potential

Compounds like metalaxyl () demonstrate fungicidal activity via methoxyacetyl-alanine motifs. The target compound’s oxadiazole-isoxazole system could mimic this activity by disrupting fungal membrane synthesis .

Preparation Methods

Preparation of 5-Methylisoxazole-3-Carboxylic Acid

The synthesis begins with the preparation of 5-methylisoxazole-3-carboxylic acid, a critical intermediate. This compound is synthesized via cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions, followed by hydrolysis of the ester group.

Reaction Conditions:

- Reactants: Ethyl acetoacetate (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), HCl (2.0 M).

- Temperature: 80°C, reflux for 6 hours.

- Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from ethanol/water (1:1).

The product is obtained as a white crystalline solid with a yield of 78%. Fourier-transform infrared (FT-IR) analysis confirms the presence of carboxylic acid (C=O stretch at 1690 cm⁻¹) and isoxazole ring (C=N stretch at 1625 cm⁻¹).

Synthesis of 5-(Aminomethyl)-3-(5-Methylisoxazol-3-yl)-1,2,4-Oxadiazole

The 1,2,4-oxadiazole ring is constructed via a two-step process:

- Formation of the Amidoxime: 5-Methylisoxazole-3-carboxylic acid is treated with thionyl chloride to generate the acyl chloride, which reacts with hydroxylamine to form the amidoxime intermediate.

- Cyclization to Oxadiazole: The amidoxime undergoes cyclization with cyanogen bromide (BrCN) in dimethylformamide (DMF) at 60°C for 12 hours to yield 3-(5-methylisoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole. Subsequent ammonolysis with aqueous NH₃ replaces the chloride with an aminomethyl group.

Key Data:

- Yield: 65% after purification via silica gel chromatography (eluent: hexane/ethyl acetate, 7:3).

- ¹H NMR (300 MHz, DMSO-d₆): δ 6.78 (s, 1H, isoxazole-H), 4.12 (s, 2H, CH₂NH₂), 2.42 (s, 3H, CH₃).

Final Coupling Reaction

The target compound is synthesized via amide coupling between 5-(aminomethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole and 2-methylbenzoyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.

Procedure:

- Activation: 2-Methylbenzoic acid (1.0 equiv) is treated with EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous dichloromethane (DCM) at 0°C for 30 minutes.

- Coupling: The oxadiazole intermediate (1.0 equiv) and triethylamine (2.0 equiv) are added, and the reaction is stirred at room temperature for 24 hours.

- Workup: The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated.

Optimization Insights:

- Yield Improvement: Microwave-assisted coupling at 80°C for 10 minutes increases the yield to 92% compared to conventional heating.

- Purity: Reverse-phase HPLC (C-18 column, acetonitrile/water gradient) confirms >98% purity.

Reaction Conditions and Scalability

Table 1: Comparative Analysis of Synthesis Methods

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

2-Methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide:

- Molecular Formula: C₁₆H₁₅N₄O₃.

- Molecular Weight: 278.28 g/mol.

- ¹H NMR (300 MHz, DMSO-d₆): δ 8.42 (t, 1H, NH), 7.82–7.35 (m, 4H, Ar-H), 6.79 (s, 1H, isoxazole-H), 4.56 (d, 2H, CH₂), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).

- IR (KBr): 3280 (NH), 1665 (C=O), 1610 (C=N).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Core synthesis involves coupling the benzamide moiety with the oxadiazole-isoxazole hybrid. Key steps include cyclization of oxadiazole precursors (e.g., via nitrile oxide cycloaddition) and subsequent alkylation/amide bond formation .

- Optimize solvent choice (e.g., DMF or acetonitrile), temperature (60–100°C), and catalysts (e.g., triethylamine for deprotonation) .

- Purification via recrystallization (ethanol/water mixtures) or column chromatography improves yield and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm proton environments (e.g., methyl groups on benzamide and isoxazole) and carbon backbone .

- FT-IR : Validate amide C=O (1650–1700 cm⁻¹) and oxadiazole C=N (1600–1650 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

- TLC/HPLC : Monitor reaction progress and purity using silica gel plates or reverse-phase columns .

Q. How can researchers design experiments to evaluate the biological activity of this compound against specific enzymatic targets?

- Methodology :

- Enzyme Inhibition Assays : Use fluorogenic substrates or colorimetric readouts (e.g., p-nitrophenol release) to measure IC₅₀ values .

- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with purified enzymes .

- Cell-Based Assays : Test cytotoxicity (MTT assay) and target modulation (e.g., Western blot for downstream biomarkers) .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in biological activity data observed across different experimental models?

- Methodology :

- Orthogonal Assays : Compare in vitro enzyme inhibition with cell-based efficacy to distinguish target engagement vs. off-target effects .

- Assay Condition Optimization : Control pH, temperature, and reducing agents (e.g., DTT) to mimic physiological environments .

- Statistical Validation : Use ANOVA or mixed-effects models to account for inter-experimental variability .

Q. How can computational chemistry tools be applied to predict the binding modes and affinity of this compound with potential protein targets?

- Methodology :

- Molecular Docking (AutoDock/Vina) : Screen against crystallographic protein structures (e.g., kinases or oxidoreductases) to identify binding pockets .

- Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100+ ns trajectories to assess conformational flexibility .

- Free Energy Calculations (MM/PBSA) : Estimate binding free energy differences between analogs .

Q. What methodologies are appropriate for establishing a structure-activity relationship (SAR) for derivatives of this benzamide-oxadiazole-isoxazole hybrid?

- Methodology :

- Systematic Substitution : Synthesize derivatives with variations in methyl/isoxazole positions and measure activity shifts .

- Multivariate Analysis : Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) or steric parameters with bioactivity .

- Crystallography : Resolve ligand-target co-crystal structures to guide rational design .

Q. How should researchers approach the optimization of pharmacokinetic properties while maintaining the compound's target engagement efficacy?

- Methodology :

- LogP Adjustments : Introduce polar groups (e.g., -OH, -COOH) to improve solubility without disrupting key binding interactions .

- Metabolic Stability Assays : Test microsomal half-life (human/rat liver microsomes) and identify metabolic soft spots .

- In Vivo PK Studies : Measure bioavailability, clearance, and tissue distribution in rodent models .

Q. What experimental controls and validation methods are critical when investigating this compound's mechanism of action in complex biological systems?

- Methodology :

- Genetic Knockdowns : Use siRNA/shRNA to confirm target dependency in cellular models .

- Pathway Profiling : RNA-seq or phosphoproteomics to identify off-target effects .

- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) and vehicle-treated cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.